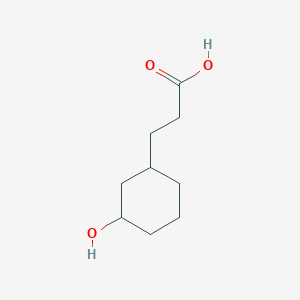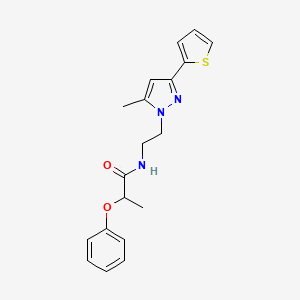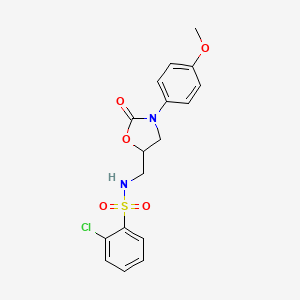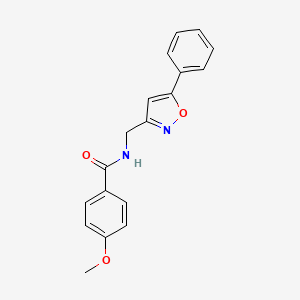
3-(3-Hydroxycyclohexyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Hydroxycyclohexyl)propanoic acid is a chemical compound with the CAS Number: 1554835-33-4 . It has a molecular weight of 172.22 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The molecular structure of this compound consists of a total of 28 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 six-membered ring, 1 aliphatic carboxylic acid, 2 hydroxyl groups, and 1 secondary alcohol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 172.22 . It is typically stored at room temperature and is usually available in powder form .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis from Ketones and Carboxylic Acids : 3-Hydroxy acids, like 3-(3-Hydroxycyclohexyl)propanoic acid, can be synthesized from ketones and carboxylic acids using lithium naphthalenide in the presence of diethylamine. For instance, cyclohexanone and propionic acid can yield 2-(1′-hydroxycyclohexan-1′-yl) propionic acid with a high yield of 98.3% (Fujita, Suga, Watanabe, & Yanagi, 1978).
Reactions with Acidic Materials : 3-Hydroxy acids can react with various acidic materials to produce 3,4-unsaturated carboxylic acids and γ-butyrolactones. For example, the reaction of 2-(1′-hydroxycyclohexan-1′-yl) propionic acid with p-toluenesulphonic acid results in 2-(cyclohexen-1′-yl) propionic acid, and with 97% sulphuric acid forms 2-(1′-hydroxycyclohexan-1′-yl) propionic acid lactone (Fujita, Suga, Watanabe, & Yanagi, 2007).
Industrial Applications
Production of Polyamides : Cyclohexanone, an intermediate in the manufacture of polyamides, can be selectively hydrogenated to cyclohexanol under mild conditions. This process is significant for the chemical industry, particularly in the context of polyamide production (Wang, Yao, Li, Su, & Antonietti, 2011).
Biosynthesis from CO2 : The biosynthesis of 3-hydroxypropionic acid (3-HP) from CO2 using cyanobacteria offers an environmentally friendly method to produce this platform chemical. This method demonstrates the feasibility of photosynthetic production of 3-HP directly from sunlight and CO2 (Wang, Sun, Gao, Shi, Wu, Chen, & Zhang, 2016).
Catalytic Oxidation in Industry : In the context of industrial processes, 3-hydroxy acids are significant in the homolytic systems used for the transformation of cyclohexane into adipic acid. This process involves the formation and isolation of a cyclohexanol–cyclohexanone mixture, crucial for the preparation of adipic acid used in nylon production (Brégeault, 2003).
Safety and Hazards
The safety information for 3-(3-Hydroxycyclohexyl)propanoic acid indicates that it may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-(3-hydroxycyclohexyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h7-8,10H,1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYKCEQADKYNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2653327.png)

![N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2653330.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2653333.png)



![N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2653341.png)



![5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2653346.png)

![(Z)-3-(((2,4-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2653349.png)